4-Formyl-2,6-dimethylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Formyl-2,6-dimethylphenyl acetate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Formyl-2,6-dimethylphenyl acetate” were not found, it’s worth noting that compounds like these can be synthesized using various methods. For instance, Suzuki–Miyaura coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The InChI code for “4-Formyl-2,6-dimethylphenyl acetate” is 1S/C11H12O3/c1-7-4-10 (6-12)5-8 (2)11 (7)14-9 (3)13/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis
“4-Formyl-2,6-dimethylphenyl acetate” is a solid at room temperature . It has a molecular weight of 192.21 . The compound’s InChI code provides further information about its molecular structure .Scientific Research Applications
Coordination Compounds and Antimicrobial Activity
- Studies have shown the synthesis of coordination compounds involving copper with derivatives related to 4-Formyl-2,6-dimethylphenyl acetate, demonstrating applications in the development of new materials with selective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).
Condensation Reactions for Polymer and Material Synthesis
- Research on the condensation of 2,6-dimethylphenol with glyoxal and benzil has led to the synthesis of materials relevant to engineering plastics and other applications, showcasing the versatility of 4-Formyl-2,6-dimethylphenyl acetate derivatives in polymer chemistry (Mcgowan et al., 2010).
Carbonic Anhydrase Inhibition by Antioxidant Phenols
- Investigations into the inhibition of human carbonic anhydrase isozymes by phenol derivatives, including 2,6-dimethylphenol, have implications for therapeutic applications and understanding enzyme interactions with phenolic compounds (Şentürk et al., 2009).
Catalytic Reactions and Polymerization
- Catalytic reactions involving 4-Formyl-2,6-dimethylphenyl acetate derivatives have been explored for the synthesis of chiral acetates and the polymerization of 2,6-dimethylphenol, contributing to advancements in asymmetric synthesis and high-performance polymers (Jung et al., 2000).
Biodegradation and Environmental Applications
- A study on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 highlights the potential for microbial remediation of plastic monomers and environmental pollutants, offering insights into the degradation pathways and mechanisms involved (Ji et al., 2019).
Future Directions
While specific future directions for “4-Formyl-2,6-dimethylphenyl acetate” were not found, compounds like these are often used in research and development of new materials and reactions. For example, a compound with a similar structure was used as a building block in the synthesis of a two-dimensional covalent organic framework .
properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIBBMRARODJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535467 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2,6-dimethylphenyl acetate | |
CAS RN |
95306-94-8 |
Source
|
Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.